6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable quinoline derivative under acidic or basic conditions to facilitate the cyclization process. The reaction may require heating and the use of solvents such as ethanol or methanol to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: The compound can be utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analogue with similar core structure but lacking the methoxyethyl group.
6-Methoxyquinoline: Another related compound with a methoxy group at a different position on the quinoline ring.
Tetrahydroquinoline: A fully saturated version of the quinoline core.
Uniqueness
6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the amino and methoxyethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15/h2,5,10H,3-4,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBZJNDPVBQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CC(CC2)N)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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